![molecular formula C14H17N3OS B2470357 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 309268-48-2](/img/structure/B2470357.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
“1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one” is a compound that has been synthesized in various studies . It is a hybrid compound consisting of benzothiazole and piperazine moieties . This compound has been characterized by IR, NMR, MS spectral data, and X-ray diffraction .
Synthesis Analysis
The synthesis of this compound has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient eco-friendly microwave-assisted synthesis of this compound has been reported .Molecular Structure Analysis
The crystal structure of this compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .Chemical Reactions Analysis
The compound was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene . The reactions were greatly accelerated using microwave irradiation .Scientific Research Applications
- Benzothiazole derivatives have been investigated for their anti-tubercular potential. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) both in vitro and in vivo . These compounds were compared with standard reference drugs, demonstrating promising inhibition potency.
- A library of substituted benzothiazole-piperazine derivatives was designed, synthesized, and screened for in vitro cytotoxic activity against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells). The study employed the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Researchers have designed and synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents. The study employed quantitative structure-activity relationship (QSAR) modeling to correlate physicochemical properties with biological activity .
- Various synthetic routes have been explored for preparing benzothiazole derivatives. One common method involves the condensation reaction of 2-aminobenzenethiol with carbonyl or cyano group-containing substrates. This approach has been widely used in their synthesis .
- Computational studies, such as molecular docking, investigate the binding interactions of benzothiazole-piperazine derivatives with specific protein targets. For instance, docking studies against the target DprE1 aim to identify potent inhibitors with enhanced anti-tubercular activity .
Anti-Tubercular Activity
Cytotoxicity Screening
Antibacterial Agents
Synthetic Pathways
Molecular Docking Studies
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by acting as antagonists . This means they bind to these receptors and block their activation, thereby inhibiting the effects of dopamine and serotonin.
Biochemical Pathways
By acting as a dopamine and serotonin antagonist, it can be inferred that it may influence the dopaminergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, reward, sleep, and appetite.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Future Directions
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMDCYFJKWNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
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